3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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Overview
Description
3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction, where the thiophene ring is treated with a sulfonyl chloride derivative of 3,4-dimethylphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thioglycolic Acid Derivatives: Used in the synthesis of 3-hydroxy-2-thiophene carboxylic derivatives.
Uniqueness
3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-8-3-4-10(7-9(8)2)20(17,18)14-11-5-6-19-12(11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPNBUNUYFFNOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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